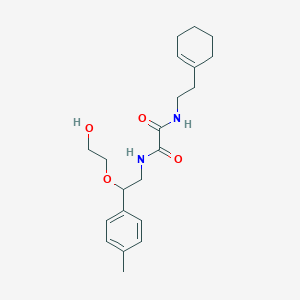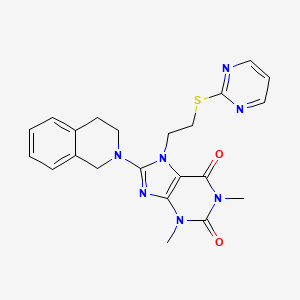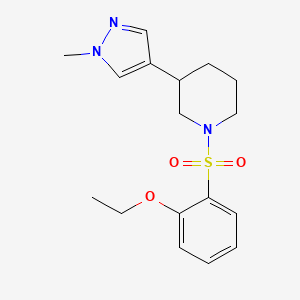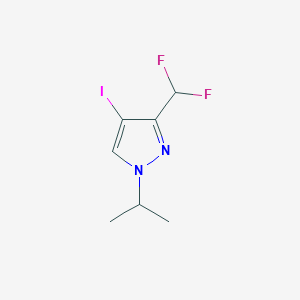![molecular formula C15H14Cl2N2O4S B2877481 2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-97-3](/img/structure/B2877481.png)
2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (2C4CPDM) is a synthetic organic compound with a wide range of applications in various scientific research fields. It is a white crystalline solid with a melting point of 158°C and a boiling point of 260°C. It is soluble in water and organic solvents, making it a useful reagent for laboratory experiments. 2C4CPDM is used in a variety of research applications, such as in the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a substrate for enzymes. It has also been used to study the biochemical and physiological effects of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Photolysis and Reactivity Studies
- Generation and Reactivity of 4-Aminophenyl Cation by Photolysis: Research by Guizzardi et al. (2001) explored the photostability and photoheterolysis of 4-chloroaniline and its N,N-dimethyl derivative in polar media. The study showed efficient photoheterolysis via the triplet state, forming triplet phenyl cations. These cations demonstrate interesting reactivity, such as forming dimers or being reduced back to anilines, depending on the solvent's properties. This work indicates the potential for using photolysis in synthesizing or modifying compounds with similar structures (Guizzardi et al., 2001).
Host-Guest Complexation
- Complexation Studies: A study by Keipert et al. (1987) discussed the formation of macrocycles via complexation, involving structural units that can be related to the chemical structure . These macrocycles have applications in understanding molecular recognition and binding properties, which can be valuable in designing sensor or delivery systems for various molecules (Keipert, Knobler, & Cram, 1987).
Allosteric Modifiers and Ligand Synthesis
- Allosteric Modifiers of Hemoglobin: Randad et al. (1991) synthesized compounds structurally related to the queried chemical, demonstrating the ability to decrease the oxygen affinity of human hemoglobin A. Such compounds may have implications in medical research, particularly in areas requiring the modulation of oxygen delivery (Randad et al., 1991).
Electrochemical Sensing
- Electrochemical Strategy for Determining Pollutants: Research by Keivani et al. (2017) developed a voltammetric sensor for analyzing water pollutants, utilizing a novel catechol derivative for electrocatalytic analysis. This study highlights the potential of using similar compounds in environmental monitoring and pollution control (Keivani et al., 2017).
Eigenschaften
IUPAC Name |
[2-chloro-4-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(9-12(14)17)15(20)18-13-6-4-3-5-11(13)16/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNVMPHDHUHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2877398.png)
![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)


![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)

![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)


![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)
![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)